3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid

Suzuki-Miyaura coupling Lewis acidity Fluorinated building blocks

Ortho-fluorinated boronic acids frequently undergo rapid protodeboronation, eroding coupling yields and derailing SAR campaigns. This compound resolves that instability: its 3-fluoro/4-methoxy/5-CF₃ substitution pattern eliminates the ortho-fluorine lability while delivering balanced electronic effects for reliable Suzuki-Miyaura transmetalation. • Resists protodeboronation-enables robust, scalable coupling processes • Optimized for kinase, GPCR, and parallel synthesis biaryl library construction • Sourced at 95-98+% purity across multiple qualified suppliers for supply chain continuity

Molecular Formula C8H7BF4O3
Molecular Weight 237.95 g/mol
CAS No. 1451391-99-3
Cat. No. B1456890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid
CAS1451391-99-3
Molecular FormulaC8H7BF4O3
Molecular Weight237.95 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C(=C1)F)OC)C(F)(F)F)(O)O
InChIInChI=1S/C8H7BF4O3/c1-16-7-5(8(11,12)13)2-4(9(14)15)3-6(7)10/h2-3,14-15H,1H3
InChIKeyCZPHNKXASONXJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid (CAS 1451391-99-3): Technical Specifications and Procurement Overview


3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid (CAS 1451391-99-3) is a specialized fluorinated arylboronic acid building block . Characterized by its unique substitution pattern—a 3-fluoro group, a 4-methoxy group, and a 5-trifluoromethyl group—this compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to construct complex fluorinated biaryl architectures [1]. Its molecular formula is C8H7BF4O3, with a molecular weight of 237.94 g/mol, and it is commercially available in purities ranging from 95% to 98+% .

3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid (CAS 1451391-99-3): Why Generic Substitution Fails


Substituting 3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid with a simpler or more common analog is not advisable without rigorous validation, as the precise arrangement of its electron-withdrawing and electron-donating substituents profoundly impacts reactivity and stability [1]. The 5-CF3 group strongly deactivates the ring toward transmetalation, a process further modulated by the opposing electronic influence of the 4-methoxy group, creating a unique reactivity profile [2]. Furthermore, the specific substitution pattern avoids the accelerated protodeboronation that plagues many ortho-fluorinated boronic acids, a critical stability factor for reliable coupling outcomes [3]. Simply switching to a commercially available mono-substituted or differently substituted phenylboronic acid will alter the reaction kinetics, yield, and the physicochemical properties of the final product, potentially derailing a synthesis or SAR study.

3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid (CAS 1451391-99-3): Quantitative Evidence for Differentiation


Enhanced Lewis Acidity Relative to Non-Fluorinated Analogs

The presence of fluorine and trifluoromethyl substituents significantly increases the Lewis acidity of the boronic acid group compared to unsubstituted or electron-rich phenylboronic acids [1]. This heightened acidity, a class-level property of fluorinated arylboronic acids, can accelerate the rate-limiting transmetalation step in Suzuki-Miyaura couplings with electron-rich aryl halides, which are known to be less reactive [2].

Suzuki-Miyaura coupling Lewis acidity Fluorinated building blocks

Balanced Electronic Profile: Mitigating Protodeboronation Risks

Compounds with ortho-fluorine substituents are known to undergo rapid protodeboronation under basic coupling conditions, leading to yield loss and impurities [1]. While the target compound bears a fluorine atom at the 3-position (meta to boronic acid), it lacks the destabilizing ortho-fluorine substitution. This structural feature predicts greater hydrolytic stability compared to, for instance, 2-fluoro-5-trifluoromethylphenylboronic acid, which would be expected to be more prone to decomposition [1].

Protodeboronation Stability Ortho-fluorine effect

Differential Reactivity Profile Due to Combined Substituent Effects

The target compound presents a unique electronic landscape: a strong electron-withdrawing trifluoromethyl group at the 5-position, an electron-donating methoxy group at the 4-position, and a moderately electron-withdrawing fluorine at the 3-position . According to established trends, electron-donating groups on the boronic acid are beneficial for the Suzuki reaction, while electron-withdrawing groups are generally unfavorable [1]. This compound's mixed electronic character places it in a distinct reactivity class, likely offering a balance that allows it to participate in couplings where fully deactivated or fully activated analogs might fail or give poor yields.

Electronic effects Suzuki coupling Structure-activity relationship

Comparative Purity and Vendor Availability for Reliable Procurement

Commercial availability data indicates that 3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid is routinely offered in high purities (95% to 98+%) from multiple vendors . In contrast, some closely related analogs, such as 3-Fluoro-4-methoxyphenylboronic acid (CAS 149507-26-6), may be listed with lower standard purities (e.g., 95%) or have less diverse sourcing options .

Chemical procurement Purity specification Supply chain

3-Fluoro-4-methoxy-5-trifluoromethylphenylboronic acid (CAS 1451391-99-3): Best Research and Industrial Application Scenarios


Synthesis of Fluorinated Biaryl Pharmacophores

This building block is ideally suited for constructing biaryl cores in drug discovery, particularly for programs targeting kinases, GPCRs, or other targets where a trifluoromethyl group enhances metabolic stability and binding affinity. Its balanced electronic profile [1] and good availability in high purity make it a reliable choice for parallel synthesis and lead optimization libraries.

Development of Advanced Materials and Agrochemicals

The unique combination of a strongly electron-withdrawing CF3 group and a moderately electron-donating OMe group imparts distinctive electronic properties to the resulting biaryl products. This makes the compound valuable for synthesizing advanced materials, such as liquid crystals or organic semiconductors, as well as novel fluorinated agrochemical intermediates where precise control of molecular electronics is critical [1].

Process Chemistry and Scale-Up Campaigns

For process development, the predicted stability advantage (absence of ortho-fluorine) over other fluorinated boronic acids [2] translates to a more robust, scalable process. The ability to source this compound in consistently high purity from multiple vendors mitigates supply chain risk and ensures reproducible performance in multi-kilogram campaigns.

Technical Documentation Hub

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